Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of 3,4-dimethoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]benzoate
- Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]furan-2-carboxylate
- Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]pyridine-2-carboxylate
Uniqueness
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to its thiophene core, which imparts distinct electronic properties compared to its analogs with benzoate, furan, or pyridine cores. This uniqueness makes it particularly valuable in the development of materials for electronic applications and in medicinal chemistry for targeting specific biological pathways.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S2/c1-19-10-5-4-9(8-11(10)20-2)15-23(17,18)12-6-7-22-13(12)14(16)21-3/h4-8,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBIVXQSGCAIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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